molecular formula C17H15FN6O3 B3158272 Tedizolid isomer CAS No. 856867-41-9

Tedizolid isomer

Cat. No. B3158272
M. Wt: 370.3 g/mol
InChI Key: WFAZKGCKGCUHAN-GFCCVEGCSA-N
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Description

Tedizolid, also known as Sivextro, is an oxazolidinone-class antibiotic . It is used to treat acute bacterial skin and skin structure infections (ABSSSI) and is effective against Gram-positive bacteria . Tedizolid phosphate is a phosphate ester prodrug of the active compound tedizolid .


Synthesis Analysis

Tedizolid phosphate is a prodrug that is rapidly converted to the active compound tedizolid . It was developed by Cubist Pharmaceuticals, following the acquisition of Trius Therapeutics .


Molecular Structure Analysis

Tedizolid displays linear pharmacokinetics with good tissue penetration . Its chemical formula is C17H15FN6O3 .


Chemical Reactions Analysis

Tedizolid exhibits activity against the majority of Gram-positive bacteria. It is four-fold more potent than linezolid and has the potential to treat pathogens being less susceptible to linezolid .


Physical And Chemical Properties Analysis

Tedizolid has high bioavailability and can be administered either orally or intravenously . Its molar mass is 370.344 g·mol −1 .

Scientific Research Applications

1. Treatment of Staphylococcus aureus Infections in Cystic Fibrosis

Tedizolid shows promise as a therapeutic option for treating Staphylococcus aureus infections, including MRSA and MSSA strains, in patients with cystic fibrosis (CF). It demonstrates potent in vivo activity and low resistance potential, suggesting its viability for CF-associated infections (Roch et al., 2019).

2. Antibacterial Drug Delivery System

Tedizolid, combined with cyclodextrins, forms a system that enhances the dissolution rate and maintains high microbiological activity. This tedizolid-cyclodextrin system presents a promising approach for developing drug delivery systems used in treating resistant bacterial infections (Paczkowska-Walendowska et al., 2020).

3. Treatment of Mycobacterium tuberculosis

Tedizolid demonstrates significant in vitro activity against Mycobacterium tuberculosis strains, including susceptible, first-line-resistant, and multidrug-resistant isolates. This suggests that tedizolid may be an alternative treatment for resistant M. tuberculosis infections (Ruiz et al., 2019).

4. Overcoming Venetoclax Resistance in Acute Myeloid Leukemia (AML)

Tedizolid can overcome resistance to venetoclax in AML by suppressing mitochondrial respiration and activating the cellular stress response. It shows potential as part of a combination therapy for treating AML, particularly in cases resistant to venetoclax (Sharon et al., 2019).

5. Activity Against Nonreplicating Mycobacterium tuberculosis

The combination of tedizolid, moxifloxacin, and faropenem exhibits efficacy against nonreplicating persisters of Mycobacterium tuberculosis, indicating its potential as a pan-TB regimen for different metabolic populations of Mtb (Srivastava et al., 2021).

6. Understanding Tedizolid Resistance Mechanisms

A study identified a novel tedizolid resistance mutation in rpoB of MRSA, enhancing the understanding of phenotypic and genetic bases of tedizolid resistance. This knowledge is crucial for developing strategies to combat resistance (Shen et al., 2020).

properties

IUPAC Name

(5R)-3-[3-fluoro-4-[6-(1-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-23-16(20-21-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAZKGCKGCUHAN-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111656
Record name (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tedizolid isomer

CAS RN

856867-41-9
Record name (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856867-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Greño, M Castro‐Puyana, MÁ García… - …, 2018 - Wiley Online Library
… While R-tedizolid isomer is responsible for the antibacterial activity, S-isomer does not show this biological activity. Baseline separation was only achieved using cyclodextrins with …

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